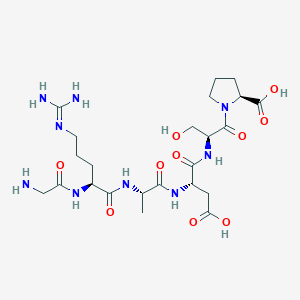

H-Gly-Arg-Ala-Asp-Ser-Pro-OH

描述

H-Gly-Arg-Ala-Asp-Ser-Pro-OH 是一种由甘氨酸、精氨酸、丙氨酸、天冬氨酸、丝氨酸和脯氨酸组成的合成肽。这种肽通常用作涉及纤连蛋白抑制剂的研究中的非活性对照。 它以其在各种生化和生理过程中的作用而闻名,特别是在细胞粘附和信号通路中 .

准备方法

合成路线和反应条件

H-Gly-Arg-Ala-Asp-Ser-Pro-OH 的合成通常涉及固相肽合成 (SPPS)。这种方法允许将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链中。该过程包括以下步骤:

第一个氨基酸的连接: 第一个氨基酸甘氨酸连接到树脂。

脱保护: 去除氨基酸上的保护基,以允许添加下一个氨基酸。

偶联: 下一个氨基酸精氨酸使用偶联试剂(如 N,N'-二异丙基碳二亚胺 (DIC) 或 1-羟基苯并三唑 (HOBt))偶联到不断增长的肽链。

重复: 步骤 2 和 3 对每个后续氨基酸(丙氨酸、天冬氨酸、丝氨酸和脯氨酸)重复。

工业生产方法

在工业环境中,this compound 的生产遵循类似的原理,但规模更大。 通常使用自动肽合成仪来简化流程,并采用高效液相色谱 (HPLC) 来纯化最终产物 .

化学反应分析

Aspartimide Formation

- Mechanism : The Asp-Ser sequence undergoes intramolecular cyclization, forming a five-membered aspartimide ring. This reaction is pH-dependent and can occur during Fmoc deprotection (using piperidine) or acidic cleavage .

- Outcomes :

Reaction Conditions and Outcomes

The table below summarizes critical reaction conditions and their impacts on GRADSP:

Reactivity in Biological Contexts

GRADSP is chemically stable under physiological conditions (pH 7.4, 37°C) due to its lack of reactive side chains (e.g., free thiols or oxidation-prone residues) . Key observations include:

- No Integrin Binding : The Ala substitution in the RGD motif (Arg-Ala-Asp vs. Arg-Gly-Asp) prevents interaction with integrin receptors, eliminating downstream signaling .

- Long-Term Stability : GRADSP retains structural integrity for >12 months when stored at -20°C in lyophilized form .

Comparative Reactivity of Analogous Peptides

The table below contrasts GRADSP’s reactivity with structurally similar peptides:

科学研究应用

H-Gly-Arg-Ala-Asp-Ser-Pro-OH is known for its ability to interact with integrins, which are crucial for cell adhesion and signaling. The peptide's sequence includes the Arg-Gly-Asp motif, a well-established recognition site for integrins, particularly in promoting cell adhesion to extracellular matrix components.

Applications in Tissue Engineering

The peptide's properties make it suitable for applications in tissue engineering, particularly in developing scaffolds that promote cell attachment and proliferation.

Case Studies

- Scaffold Development : In a study involving collagen-like polypeptides, this compound was conjugated with poly(Pro-Hyp-Gly) to enhance cell adhesion and migration. The results showed significant improvements in cell behavior compared to traditional scaffolds .

| Peptide Combination | Cell Adhesion | Cell Migration |

|---|---|---|

| This compound + Poly(Pro-Hyp-Gly) | Enhanced | Synergistic effect observed |

| Control (Bovine Type I Collagen) | Baseline | Lower than combination |

Potential Therapeutic Applications

The therapeutic potential of this compound extends to areas such as wound healing and regenerative medicine.

Wound Healing

The peptide's ability to enhance cell migration suggests its use in wound healing applications. By promoting fibroblast adhesion and migration, it may facilitate faster tissue repair processes.

Research on Peptide Interactions

Studies have focused on the interactions between this compound and various cellular receptors to elucidate its role in biological systems.

Binding Studies

Research indicates that the peptide exhibits strong binding affinities with integrin receptors, which are pivotal in mediating cellular responses .

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Integrin αvβ3 | 8.5 × 10⁻⁵ M |

| Integrin α5β1 | Notable interaction |

作用机制

H-Gly-Arg-Ala-Asp-Ser-Pro-OH 的作用机制涉及它与细胞表面受体和蛋白质的相互作用。它充当纤连蛋白抑制剂的非活性对照肽,这意味着它不与三磷酸腺苷 (ATP) 竞争,并且没有表现出可逆结合。 该肽的作用通过其特定的氨基酸序列介导,该序列影响其结合亲和力和活性 .

相似化合物的比较

类似化合物

H-Gly-Arg-Gly-Asp-Ser-Pro-OH: 另一种具有类似序列但包含甘氨酸而不是丙氨酸的肽。

H-Arg-Gly-Asp-Ser-OH: 一种具有类似序列的较短肽。

H-Gly-Pro-Arg-Pro-OH: 一种具有不同序列但具有类似功能特性的肽.

独特性

H-Gly-Arg-Ala-Asp-Ser-Pro-OH 由于其特定的氨基酸序列而具有独特性,该序列赋予其独特的生化特性。 它作为纤连蛋白抑制剂的非活性对照肽的作用使其与其他具有类似序列的肽区分开来 .

生物活性

H-Gly-Arg-Ala-Asp-Ser-Pro-OH is a synthetic peptide composed of six amino acids: glycine (Gly), arginine (Arg), alanine (Ala), aspartic acid (Asp), serine (Ser), and proline (Pro). This compound is particularly significant in biochemical research, primarily serving as a negative control in studies involving integrin-mediated cell adhesion. Its unique structure allows it to interact with biological systems without triggering integrin activation, making it a valuable tool for investigating cell adhesion mechanisms.

Role as a Negative Control Peptide

This compound is primarily utilized in experiments that explore integrin-mediated processes. Unlike other peptides that contain the Arg-Gly-Asp (RGD) sequence, which actively bind to integrins and promote cell adhesion, this peptide lacks the necessary binding motifs. As a result, it does not compete with integrin-binding peptides, allowing researchers to isolate the specific effects of those active peptides on cellular behavior. This characteristic is crucial for understanding the mechanisms of integrin function and cellular interactions.

The peptide's mechanism of action revolves around its inability to activate downstream signaling pathways typically stimulated by integrin-binding peptides. By preventing integrin activation, this compound serves as a baseline control, enabling researchers to observe how active peptides influence cell adhesion and migration without interference from non-specific binding.

Research Applications

- Cell Adhesion Studies : Used extensively in research focusing on fibronectin inhibitors and their effects on cell adhesion and migration.

- Therapeutic Development : Employed in developing peptide-based drugs and studying drug delivery systems.

- Biochemical Assays : Functions as a control in various assays assessing the biological activity of other peptides.

Comparative Analysis of Related Compounds

The following table outlines several compounds similar to this compound, highlighting their structures and unique features:

| Compound Name | Structure/Sequence | Unique Features |

|---|---|---|

| H-Gly-Arg-Gly-Asp-Ser-Pro-OH | Gly-Arg-Gly-Asp-Ser-Pro | Contains an additional glycine residue; active in binding |

| H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH | Gly-Arg-Gly-Asp-D-Ser-Pro | Contains D-serine; alters biological activity |

| H-Gly-S,S-cyclo-(Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys)-Ala-OH | Cyclized structure | Enhanced stability and potential activity |

| GRGDSP | Gly-Arg-Gly-Asp-Ser-Pro | Active peptide known for strong integrin binding |

Study 1: Integrin-Mediated Cell Adhesion

In a study investigating the role of integrins in cell adhesion, researchers utilized this compound as a negative control to validate the effects of RGD-containing peptides. The results demonstrated that while active RGD peptides promoted significant cell adhesion, the presence of this compound effectively inhibited this process, confirming its role as a control peptide in such assays .

Study 2: Mechanistic Insights into Cell Migration

Another study explored how various peptides influenced cell migration through integrin pathways. This compound was employed to delineate the specific contributions of RGD-containing peptides. The findings indicated that while RGD peptides enhanced migration, the control peptide did not activate any signaling pathways, providing a clearer understanding of the mechanistic role of integrins in cellular movement .

属性

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N9O10/c1-11(28-19(38)12(29-16(34)9-24)4-2-6-27-23(25)26)18(37)30-13(8-17(35)36)20(39)31-14(10-33)21(40)32-7-3-5-15(32)22(41)42/h11-15,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,37)(H,31,39)(H,35,36)(H,41,42)(H4,25,26,27)/t11-,12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJRGURCDKCPCI-YTFOTSKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Gly-Arg-Ala-Asp-Ser-Pro differ from the Arg-Gly-Asp-Ser (RGDS) peptide, and why is this difference significant in research?

A1: Gly-Arg-Ala-Asp-Ser-Pro serves as a negative control peptide in experiments studying the effects of Arg-Gly-Asp-Ser (RGDS). The crucial distinction lies in the substitution of Glycine (Gly) for Arginine (Arg) in the second position of the peptide sequence. RGDS, containing the cell adhesion motif Arg-Gly-Asp, actively binds to integrins, a family of cell surface receptors that mediate cell attachment to the extracellular matrix. [, , , ] This binding triggers various downstream cellular responses, including adhesion, migration, and proliferation.

Q2: Can you provide specific examples from the research papers where Gly-Arg-Ala-Asp-Ser-Pro was used as a control, and what did these studies reveal?

A2: Certainly. In a study investigating the role of integrins in airway smooth muscle remodeling in asthma, researchers used Gly-Arg-Ala-Asp-Ser-Pro as a control for the RGDS peptide. [] They found that RGDS effectively attenuated allergen-induced airway smooth muscle hyperplasia and hypercontractility, while Gly-Arg-Ala-Asp-Ser-Pro showed no effect. This result confirmed that the observed effects were specific to the integrin-binding capacity of the RGDS peptide.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。